3-Bromoacetylfuran
Description
3-Bromoacetylfuran (C₆H₅BrO₂) is a brominated derivative of acetylfuran, characterized by a furan ring substituted with a bromoacetyl group at the 3-position. Its synthesis typically involves bromination of 3-acetylfuran using reagents such as copper(II) bromide in a chloroform/ethyl acetate mixture, achieving yields up to 72% under optimized conditions . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing furan-containing heterocycles. Its reactivity stems from the electrophilic bromoacetyl moiety, enabling alkylation and cyclization reactions with 1,3-dicarbonyl compounds to form functionalized diketones and pyrazines .
Properties
Molecular Formula |
C6H5BrO2 |
|---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
2-bromo-1-(furan-3-yl)ethanone |
InChI |
InChI=1S/C6H5BrO2/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3H2 |
InChI Key |
DMRVMGKBGPGMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Bromoacetylfuran
- Synthesis : Bromination of acetylfuran with bromine in diethyl ether or dioxane yields 2-bromoacetylfuran, but with lower efficiency (54–61%) compared to the 3-isomer .
- Reactivity : While both isomers undergo alkylation, 3-bromoacetylfuran exhibits higher yields in reactions with 1,3-dicarbonyl compounds. For example, alkylation of 3-bromoacetylfuran with acetoacetic ester achieves 72% yield, whereas 2-bromoacetylfuran derivatives yield 54–61% under similar conditions .
Phosphonomethylated Bromoacetylfurans
- Uniqueness: Phosphonomethylated derivatives of 3-bromoacetylfuran (e.g., 3-(diethoxyphosphorylmethyl)-bromoacetylfuran) are novel and synthesized selectively without cleavage of the P–C bond during bromination .
- Applications : These derivatives enable the synthesis of hybrid heterocycles with phosphonate groups, useful in materials science and medicinal chemistry .
3-(Bromoacetyl)coumarins
- Structure : Replaces the furan ring with a coumarin backbone, altering electronic properties and reactivity.
- Reactivity : Forms oximes, azides, and thiocyanates via nucleophilic substitutions, unlike 3-bromoacetylfuran, which favors alkylation .
- Applications : Used in fluorophores and bioactive molecules due to coumarin’s inherent fluorescence .
Reaction Efficiency and Selectivity
Notes:
- Steric effects from substituents (e.g., diethoxyphosphorylmethyl) in 3-bromoacetylfuran derivatives reduce yields slightly (e.g., 69% for 2,4-disubstituted isomer) compared to unsubstituted analogs .
- Coumarin derivatives exhibit broader functionalization (e.g., oxime formation) due to the coumarin ring’s stability .
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